![molecular formula C16H34O2P2 B14608452 Ethyl bis[di(propan-2-yl)phosphanyl]acetate CAS No. 59356-33-1](/img/structure/B14608452.png)
Ethyl bis[di(propan-2-yl)phosphanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bis[di(propan-2-yl)phosphanyl]acetate is an organophosphorus compound with the molecular formula C14H31O2P2 It is characterized by the presence of two di(propan-2-yl)phosphanyl groups attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis[di(propan-2-yl)phosphanyl]acetate typically involves the reaction of di(propan-2-yl)phosphine with ethyl bromoacetate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl bis[di(propan-2-yl)phosphanyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to substitute the acetate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine esters, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl bis[di(propan-2-yl)phosphanyl]acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of ethyl bis[di(propan-2-yl)phosphanyl]acetate involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with enzymes, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Di(propan-2-yl)phosphine: A simpler phosphine compound with similar reactivity.
Ethyl acetate: A common ester with different functional groups.
Bis(diphenylphosphino)ethane: A related phosphine ligand used in coordination chemistry.
Uniqueness
Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in research and industry .
Propiedades
Número CAS |
59356-33-1 |
|---|---|
Fórmula molecular |
C16H34O2P2 |
Peso molecular |
320.39 g/mol |
Nombre IUPAC |
ethyl 2,2-bis[di(propan-2-yl)phosphanyl]acetate |
InChI |
InChI=1S/C16H34O2P2/c1-10-18-15(17)16(19(11(2)3)12(4)5)20(13(6)7)14(8)9/h11-14,16H,10H2,1-9H3 |
Clave InChI |
CVKDWWQJWRGLLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(P(C(C)C)C(C)C)P(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


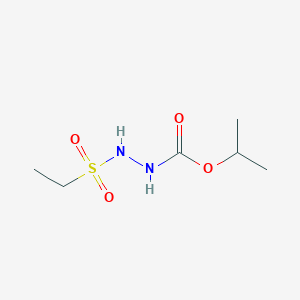

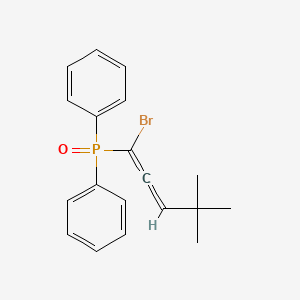
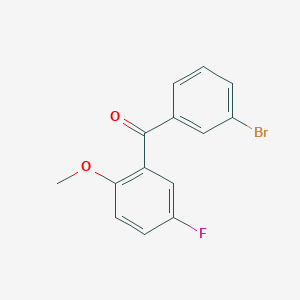
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
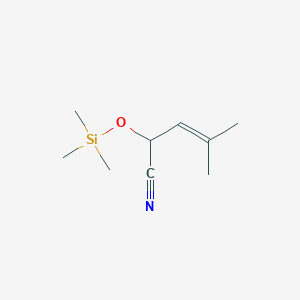

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
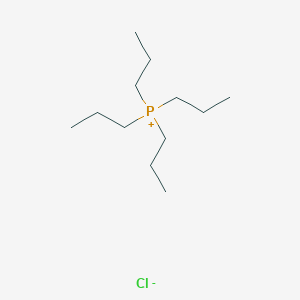
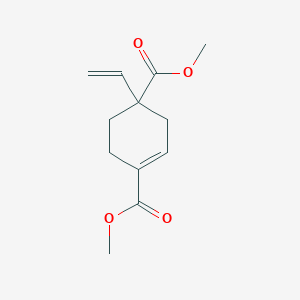
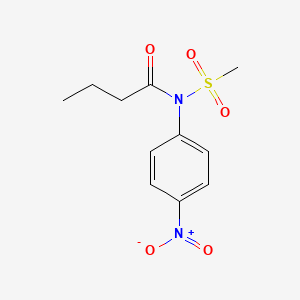
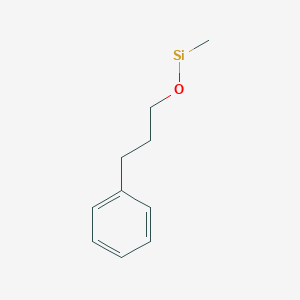
![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)
![4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-](/img/structure/B14608444.png)
